molecular formula C77H134N24O16 B550168 H-Lys-Pro-Val-Gly-Lys-Lys-Arg-Arg-Pro-Val-Lys-Val-Tyr-Pro-OH CAS No. 4237-93-8

H-Lys-Pro-Val-Gly-Lys-Lys-Arg-Arg-Pro-Val-Lys-Val-Tyr-Pro-OH

Cat. No.: B550168
CAS No.: 4237-93-8
M. Wt: 1652.0 g/mol
InChI Key: WNXWTCYVIHOQAJ-IOSGZJLWSA-N
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Description

ACTH-(11-24), also known as Adrenocorticotropic Hormone-(11-24), is a synthetic peptide fragment derived from the larger adrenocorticotropic hormone. This compound is composed of amino acids 11 to 24 of the full adrenocorticotropic hormone sequence. It is known for its role in inducing cortisol release and is used primarily in scientific research related to the central nervous system .

Scientific Research Applications

ACTH-(11-24) has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ACTH-(11-24) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:

Industrial Production Methods

Industrial production of ACTH-(11-24) follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The purification process is also scaled up, often involving preparative HPLC.

Chemical Reactions Analysis

Types of Reactions

ACTH-(11-24) primarily undergoes peptide bond formation and cleavage reactions. It can also participate in oxidation and reduction reactions, particularly involving its amino acid side chains.

Common Reagents and Conditions

    Coupling Reagents: HBTU, DIC, and EDC are commonly used in peptide synthesis.

    Oxidizing Agents: Hydrogen peroxide and iodine can be used for oxidation reactions.

    Reducing Agents: Dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used for reduction reactions.

Major Products

The major products of these reactions are typically the desired peptide fragments or modified peptides with specific functional groups introduced through oxidation or reduction .

Mechanism of Action

ACTH-(11-24) exerts its effects by binding to the melanocortin 2 receptor (MC2R) on the surface of adrenocortical cells. This binding stimulates the production of cyclic adenosine monophosphate (cAMP), which in turn activates protein kinase A (PKA). PKA then phosphorylates target proteins, leading to the synthesis and release of cortisol. Calcium ions also play a role in this signaling pathway, enhancing the effects of cAMP .

Comparison with Similar Compounds

Similar Compounds

    ACTH-(1-24): A longer fragment of adrenocorticotropic hormone that includes the first 24 amino acids.

    ACTH-(1-39): The full-length adrenocorticotropic hormone.

    ACTH-(4-10): A shorter fragment that includes amino acids 4 to 10.

Uniqueness

ACTH-(11-24) is unique in its specific sequence, which allows it to act as a competitive antagonist of the full-length adrenocorticotropic hormone. This makes it particularly useful in research settings where selective inhibition of adrenocorticotropic hormone activity is desired .

Properties

IUPAC Name

(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2,6-diaminohexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]acetyl]amino]hexanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C77H134N24O16/c1-44(2)60(97-67(108)56-26-17-39-99(56)72(113)49(82)20-7-11-33-78)69(110)89-43-59(103)90-50(21-8-12-34-79)63(104)91-51(22-9-13-35-80)64(105)92-53(24-15-37-87-76(83)84)65(106)94-54(25-16-38-88-77(85)86)73(114)100-40-18-27-57(100)68(109)98-62(46(5)6)70(111)93-52(23-10-14-36-81)66(107)96-61(45(3)4)71(112)95-55(42-47-29-31-48(102)32-30-47)74(115)101-41-19-28-58(101)75(116)117/h29-32,44-46,49-58,60-62,102H,7-28,33-43,78-82H2,1-6H3,(H,89,110)(H,90,103)(H,91,104)(H,92,105)(H,93,111)(H,94,106)(H,95,112)(H,96,107)(H,97,108)(H,98,109)(H,116,117)(H4,83,84,87)(H4,85,86,88)/t49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,60-,61-,62-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNXWTCYVIHOQAJ-IOSGZJLWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)N3CCCC3C(=O)O)NC(=O)C4CCCN4C(=O)C(CCCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N3CCC[C@H]3C(=O)O)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C77H134N24O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1652.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4237-93-8
Record name Acth (11-24)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004237938
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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